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Compound of Interest

(3-Chloro-5-
Compound Name: (methoxycarbonyl)phenyl)boronic
acid
Cat. No.: B1461671
\ v

In the landscape of modern drug discovery and materials science, boronic acids are
indispensable tools. Their prominence is largely due to their role as key coupling partners in
palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2]
This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and
functional group tolerance, revolutionizing the synthesis of complex molecules like biaryls,
which are common motifs in pharmaceuticals.[3]

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is a particularly valuable building block
within this class of reagents. Its trifunctional nature—featuring a reactive boronic acid group, an
electron-withdrawing chloro group, and a methoxycarbonyl ester—provides medicinal chemists
with a versatile scaffold to construct novel molecular architectures. The specific substitution
pattern allows for fine-tuning of steric and electronic properties, which is critical for optimizing
biological activity and pharmacokinetic profiles in drug candidates. This guide offers a
comprehensive overview of the synthesis, characterization, and application of this important
synthetic intermediate, grounded in established chemical principles and analytical validation.

Chemical Properties and Specifications

A summary of the key chemical properties for (3-Chloro-5-(methoxycarbonyl)phenyl)boronic
acid is provided below.
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Property Value Reference
CAS Number 957120-26-2 [4]
Molecular Formula CsHsBCIlOa4 [5]
Molecular Weight 214.41 g/mol [4]
Appearance White to off-white solid/powder  [4][6]
Purity Typically 297% [7]
(3-chloro-5-
IUPAC Name methoxycarbonylphenyl)boroni  [4]
c acid

Synthesis of (3-Chloro-5-
(methoxycarbonyl)phenyl)boronic acid

The synthesis of arylboronic acids is a well-established process in organic chemistry. A
common and reliable method involves the formation of an organometallic intermediate (typically
a Grignard or organolithium reagent) from an aryl halide, followed by quenching with a borate
ester and subsequent acidic hydrolysis.

The logical starting material for this synthesis is Methyl 3-bromo-5-chlorobenzoate. This
precursor contains the required chloro and methoxycarbonyl substituents at the correct
positions and a bromo group that can be selectively converted into the boronic acid moiety.

The overall transformation is as follows: Methyl 3-bromo-5-chlorobenzoate - (3-Chloro-5-
(methoxycarbonyl)phenyl)boronic acid

Synthetic Workflow Diagram
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Synthesis Protocol

Start: Methyl 3-bromo-5-chlorobenzoate

1. Add Mg turnings
Y

Grignard Formation
(Mg, THF)

2. React with B(O-iPr)s

Borylation
(Triisopropyl borate, -78 °C)

. Quench reaction

Acidic Hydrolysis
(ag. HCI)

. Isolate organic phase

Workup & Extraction
(EtOAC/H20)

. Purify crude product

Purification
(Crystallization/Chromatography)

Final Product:
(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid.
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Detailed Experimental Protocol

Objective: To synthesize (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid from Methyl 3-
bromo-5-chlorobenzoate.

Materials:

e Methyl 3-bromo-5-chlorobenzoate

e Magnesium (Mg) turnings, activated

 lodine (I2) crystal (as initiator)

e Anhydrous Tetrahydrofuran (THF)
 Triisopropyl borate (B(O-iPr)s)

e Hydrochloric acid (HCI), 2 M aqueous solution
o Ethyl acetate (EtOAC)

e Brine (saturated ag. NaCl)

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Na2SOa)
e Hexanes

Procedure:

o Grignard Reagent Formation:

o To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or
Argon), add magnesium turnings.

o Add a small crystal of iodine to activate the magnesium surface.

o In a separate flask, dissolve Methyl 3-bromo-5-chlorobenzoate in anhydrous THF.
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o

Add a small portion of the aryl bromide solution to the magnesium turnings and gently
warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle
bubbling).

Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle
reflux. After the addition is complete, continue to stir the reaction mixture for 1-2 hours until
most of the magnesium has been consumed. Cool the resulting Grignard reagent to room
temperature.

e Borylation:

In a separate flame-dried flask, add anhydrous THF and cool it to -78 °C using a dry
ice/acetone bath.

Add triisopropyl borate to the cold THF.

Slowly add the prepared Grignard reagent to the triisopropyl borate solution via cannula,
ensuring the internal temperature remains below -65 °C. The slow addition is crucial to
prevent side reactions.[8]

After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it
to slowly warm to room temperature overnight.

e Hydrolysis and Workup:

o

o

o

[¢]

Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M HCI solution.
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate
(3x).

Combine the organic layers and wash with water, followed by brine.[8]

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure to yield the crude product.

o Purification:
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o The crude solid can be purified by recrystallization from a suitable solvent system (e.qg.,
ethyl acetate/hexanes) or by slurry in hexanes to remove nonpolar impurities. For higher
purity, column chromatography on silica gel may be employed.

o Dry the resulting white precipitate under vacuum to yield pure (3-Chloro-5-
(methoxycarbonyl)phenyl)boronic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step that relies on a
suite of analytical techniques.

Characterization Workflow Diagram

Analytical Characterization

Synthesized Product

Structural Elucidation Molecular Weight|& Isotopic Pattern Functional Group ID Purity Assessment
\i \

NMEHS’pBegrﬁgc)opy Mass Spectrometry (MS) IR Spectroscopy HPLC
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Caption: Standard workflow for the analytical characterization of the final product.

Expected Analytical Data
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Technique Expected Results Rationale
Aromatic protons (3H)
appearing as distinct singlets . ) )
_ Provides information on the
or multiplets between & 7.5-8.5 ) o
proton environment, confirming
ppm. Methyl ester protons (3H) )
1H NMR ) the presence of the substituted
as a sharp singlet around & 3.9 o
] ) aromatic ring and the methyl
ppm. Boronic acid protons (2H)
) ester.
as a broad singlet (often
exchanges with D20).
Signals for the carbonyl carbon
(~165 ppm), aromatic carbons
(120-140 ppm), and the methyl i
Confirms the carbon skeleton
13C NMR ester carbon (~52 ppm). The
) of the molecule.
carbon attached to boron will
show a characteristic broad
signal.
This technique is specific for
] boron and helps confirm the
A single broad peak between & ]
1B NMR presence and electronic

25-35 ppm.

environment of the boronic
acid moiety.[9][10]

Mass Spec (EI/ESI)

Molecular ion peak [M]*. A
characteristic [M+2]* peak with
an intensity of approximately
one-third of the [M]* peak.

Confirms the molecular weight
(214.41). The M/M+2 isotopic
pattern is a definitive signature
for the presence of a single

chlorine atom.[11]

IR Spectroscopy

Broad O-H stretch (~3200-
3500 cm™1), sharp C=0 stretch
(~1720 cm~1), C-O stretch
(~1250 cm~1), and C-Cl stretch
(~700-800 cm™1).

Identifies the key functional
groups: hydroxyl (boronic
acid), carbonyl (ester), and

chloro groups.

HPLC

A single major peak, with purity
typically calculated to be
>97%.

Quantifies the purity of the final

compound.
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Applications in Organic Synthesis

The primary application of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid is as a
versatile coupling partner in Suzuki-Miyaura reactions.[1][12] This reaction allows for the
efficient construction of a C(sp?)-C(sp?) bond between the boronic acid and an aryl or vinyl
halide/triflate.

General Suzuki-Miyaura Coupling Scheme:
Where Ar' is the (3-Chloro-5-(methoxycarbonyl)phenyl) moiety.

This capability is invaluable in drug discovery, where it enables the rapid synthesis of
compound libraries for structure-activity relationship (SAR) studies. By incorporating the 3-
chloro-5-(methoxycarbonyl)phenyl fragment, researchers can introduce specific electronic and
steric features into a target molecule to enhance its biological activity or other pharmacological
properties.

Safety and Handling

Like many chemical reagents, (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid requires
careful handling.

e Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and
serious eye irritation. May cause respiratory irritation.[4]

e Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat. Avoid breathing dust. Wash hands thoroughly after handling.[4][6]

Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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